Norazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-4(2)10-7-12-5(8)11-6(9-3)13-7/h4H,1-3H3,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJYRZOFJHYOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062774 | |

| Record name | 6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3004-71-5 | |

| Record name | 6-Chloro-N2-methyl-N4-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Norazine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine is a synthetic chemical compound belonging to the triazine class of herbicides.[1] Its primary application is in the agricultural sector for the control of a wide range of broadleaf and grassy weeds. The herbicidal activity of this compound stems from its ability to inhibit photosynthesis in target plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, analytical methods, and toxicological profile of this compound.

Chemical Structure and Properties

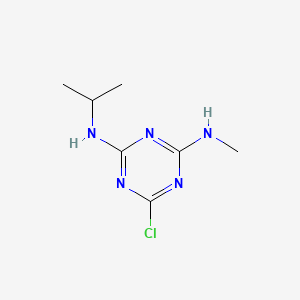

This compound, with the IUPAC name 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, is a chlorinated s-triazine. Its chemical structure is characterized by a triazine ring substituted with a chlorine atom, a methylamino group, and an isopropylamino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ClN₅ | [1] |

| Molecular Weight | 201.66 g/mol | [1] |

| CAS Number | 3004-71-5 | [1] |

| Appearance | White crystalline solid | Assumed based on related compounds |

| Melting Point | 158 °C | [1] |

| Boiling Point | 329.54 °C (rough estimate) | [1] |

| Density | 1.2780 g/cm³ (rough estimate) | [1] |

| Water Solubility | 0.26 g/L (at 21 °C) | [1] |

| pKa | 2.27 (Predicted) | [1] |

| LogP | 2.4 (Predicted) |

Experimental Protocols for Property Determination

2.1.1. Determination of Melting Point (Capillary Method)

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt).

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

-

2.1.2. Determination of Water Solubility (Flask Method - OECD 105)

-

Apparatus: Constant temperature water bath, shaker, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature water bath at 21 °C until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed and the concentration of this compound is determined using a validated HPLC-UV method.

-

The water solubility is expressed in g/L.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled sequential reaction.

Synthetic Pathway

References

An In-depth Technical Guide to the Synthesis and Purification of Norazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norazine (CAS No: 3004-71-5), a substituted s-triazine herbicide. The methodologies presented are based on established principles of s-triazine chemistry, specifically the sequential nucleophilic substitution of cyanuric chloride. This document is intended for a technical audience in research and development.

This compound, with the IUPAC name 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine, is a member of the triazine family of compounds.[1] These compounds are primarily recognized for their application in agriculture as herbicides. The mechanism of action for this compound involves the inhibition of photosynthesis in susceptible plant species by interfering with the electron transport chain within chloroplasts.[1]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its synthesis, handling, and analysis.

| Property | Value | Reference |

| CAS Number | 3004-71-5 | [1] |

| IUPAC Name | 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | [1] |

| Molecular Formula | C₇H₁₂ClN₅ | [1] |

| Molecular Weight | 201.66 g/mol | [1] |

| Melting Point | 158 °C | [2] |

| Water Solubility | 0.26 g/L (at 21 °C) | [2] |

| pKa (Predicted) | 2.27 ± 0.10 | [2] |

Synthesis of this compound

The synthesis of asymmetrically substituted s-triazines like this compound is typically achieved through the sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for the stepwise introduction of different nucleophiles by carefully controlling the reaction temperature.[4][5]

The proposed synthesis of this compound involves a two-step reaction:

-

Monosubstitution: Reaction of cyanuric chloride with isopropylamine (B41738) at a low temperature.

-

Disubstitution: Subsequent reaction of the resulting dichlorotriazine intermediate with methylamine (B109427) at a higher temperature.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the well-established chemistry of s-triazine synthesis.[4][6][7]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Isopropylamine

-

Methylamine (as a solution in a suitable solvent, e.g., THF or water)

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Acetone (B3395972) (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Sodium chloride (NaCl) solution, saturated

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Crushed ice

-

Distilled water

Step 1: Synthesis of 2,4-dichloro-6-(isopropylamino)-1,3,5-triazine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 eq) in acetone (e.g., 200 mL per 0.1 mol of cyanuric chloride).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, prepare a solution of isopropylamine (1.0 eq) and potassium carbonate (1.1 eq) in water or acetone.

-

Add the isopropylamine solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.[4][6] Maintaining this low temperature is crucial to prevent disubstitution.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the cyanuric chloride is consumed.

-

The resulting mixture containing the monosubstituted intermediate can be used directly in the next step or isolated by pouring the reaction mixture into ice water and filtering the precipitated solid.

Step 2: Synthesis of 6-chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine (this compound)

-

To the reaction mixture from Step 1 (or the redissolved intermediate), add a solution of methylamine (1.0 eq) and potassium carbonate (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

-

Stir the reaction mixture at this temperature for 4-6 hours. The second substitution requires a higher temperature due to the deactivation of the triazine ring by the first amino substituent.[4]

-

Monitor the reaction by TLC until the dichlorotriazine intermediate is consumed.

-

Once the reaction is complete, pour the mixture into a large volume of crushed ice with vigorous stirring.

-

Filter the resulting white precipitate, which is the crude this compound product.

-

Wash the crude product with cold water until the washings are neutral.

-

Dry the crude this compound under vacuum.

Caption: Experimental Workflow for this compound Synthesis.

Purification of this compound

The crude this compound product can be purified by recrystallization or column chromatography to achieve high purity.

Experimental Protocol: Purification by Recrystallization

-

Select a suitable solvent or solvent system for recrystallization. Ethanol (B145695), toluene, or a mixture of ethanol and water are often effective for chlorotriazines.

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified this compound crystals in a vacuum oven.

Experimental Protocol: Purification by Column Chromatography

For higher purity, this compound can be purified using silica (B1680970) gel column chromatography.

-

Prepare a slurry of silica gel in a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Caption: Purification Workflow for this compound.

Analytical Methods for Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Melting Point | Assess purity | A sharp melting point close to the literature value (158 °C) indicates high purity. |

| ¹H NMR | Structural elucidation | The spectrum should show signals corresponding to the protons of the isopropyl and methyl groups, as well as the N-H protons. |

| ¹³C NMR | Structural confirmation | The spectrum should show the expected number of carbon signals for the triazine ring and the alkyl substituents. |

| Mass Spectrometry (MS) | Determine molecular weight | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (201.66 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak in the chromatogram indicates a high degree of purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and identity confirmation | Provides separation and mass spectral data to confirm the identity and purity of the compound.[8][9] |

Mechanism of Action: Inhibition of Photosystem II

This compound, like other s-triazine herbicides, acts by inhibiting photosynthesis. It specifically targets the D1 protein of the photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. By binding to the quinone-binding site of the D1 protein, this compound blocks the electron flow from photosystem II, thereby halting the production of ATP and NADPH, which are essential for carbon fixation. This disruption of the photosynthetic electron transport chain ultimately leads to the death of the plant.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]

- 4. troindia.in [troindia.in]

- 5. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102344422B - Novel synthesis process of atrazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Norazine CAS number 3004-71-5

An In-depth Technical Guide to Norazine (CAS: 3004-71-5)

Introduction

This compound (CAS Number: 3004-71-5) is an asymmetrical s-triazine compound primarily recognized for its application as an agricultural herbicide.[1] Part of the triazine family, its chemical structure is characterized by a chlorinated triazine ring with distinct methyl and isopropylamino substituents.[1][2] This structural asymmetry was a deliberate design innovation aimed at optimizing herbicidal efficacy, soil mobility, and foliar absorption compared to its symmetrical predecessors.[1] this compound is effective against a variety of broadleaf and grassy weeds, making it a significant tool in crop management, particularly for crops like corn and soybeans.[1] Its mode of action involves the potent inhibition of photosynthesis in susceptible plant species.[1]

Chemical and Physical Properties

This compound is a solid compound with a defined set of physicochemical properties.[3][4] Its structure and properties are well-documented in chemical databases.

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | [1][2] |

| Molecular Formula | C₇H₁₂ClN₅ | [1][2][5][6] |

| Molecular Weight | 201.66 g/mol | [1][2] |

| CAS Number | 3004-71-5 | [1][2][6] |

| Melting Point | 158°C | [3][7] |

| Boiling Point | 329.54°C (estimated) | [3][7] |

| Water Solubility | 0.26 g/L (at 21°C) | [3][7] |

| Density | 1.2780 g/cm³ (estimated) | [3][7] |

| pKa | 2.27 ± 0.10 (Predicted) | [3][7] |

| SMILES | CC(C)NC1=NC(=NC(=N1)NC)Cl | [1][2] |

| InChI Key | KLJYRZOFJHYOCO-UHFFFAOYSA-N | [1][6] |

Biological Activity and Mechanism of Action

Primary Herbicidal Activity

This compound's efficacy as a herbicide stems from its ability to disrupt the photosynthetic electron transport chain in plants.[1] The primary target of this compound is the D1 protein, an essential component of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1]

Molecular Mechanism of Inhibition

The triazine ring of this compound acts as a structural mimic of plastoquinone, the natural substrate for the D1 protein.[1] This mimicry allows this compound to competitively bind to the plastoquinone-binding niche, known as the Q_B site, on the D1 protein.[1] This binding event physically blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the photosynthetic process. The interruption of the electron transport chain leads to a buildup of highly reactive oxygen species (ROS), which induce oxidative damage, trigger programmed cell death, and result in chlorosis, necrosis, and ultimately, the death of the plant.[1] Mutagenesis studies have confirmed that single amino acid substitutions within the Q_B binding site can confer resistance to triazine herbicides, highlighting the specificity of this molecular interaction.[1]

Caption: this compound's mechanism of action in plant chloroplasts.

Synthesis and Chemical Reactions

General Synthesis Protocol

The synthesis of this compound is characteristic of triazine derivatives and involves a controlled, stepwise approach to achieve its asymmetrical structure.[1] This method allows for precise placement of substituents, which is crucial for structure-activity relationship (SAR) studies.[1]

A typical synthesis pathway involves the reaction of chlorinated urea (B33335) or thiourea (B124793) derivatives with appropriate alkylating agents.[1]

-

Starting Materials: Chlorinated urea or thiourea.[1]

-

Reagents: Alkylating agents, such as alkyl halides.[1]

-

Conditions: The reaction is often performed in an organic solvent under reflux to facilitate the alkylation process.[1]

-

Purification: The final product, this compound, can be purified from the reaction mixture using standard laboratory techniques like recrystallization or column chromatography.[1]

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reactivity

As a triazine derivative, this compound can undergo several chemical reactions. The electrophilic sites on its triazine ring make it susceptible to reaction with nucleophiles.[1] It can be hydrolyzed under acidic or basic conditions, leading to various degradation products.[1] Furthermore, the chlorine atom can be substituted by other nucleophiles, a process that can be used to generate new derivatives with potentially different biological activities.[1]

Toxicological and Environmental Data

Acute Toxicity

Toxicological data for this compound is limited. The primary available metric is the median lethal dose (LD50) from studies in rodents.

| Parameter | Value | Species | Route | Source |

| LD50 | 750 mg/kg | Rat | Oral | [8] |

Environmental Fate

The behavior of this compound in the environment is similar to other triazine herbicides.[1]

-

Soil Adsorption: this compound is expected to adsorb onto clay materials in the soil, particularly illite, kaolinite, and montmorillonite.[1] Adsorption occurs via electrostatic interactions, hydrogen bonding, and van der Waals forces.[1]

-

Influence of pH: Soil pH strongly influences adsorption, with lower pH values increasing adsorption due to the protonation of the triazine nitrogen atoms, which enhances binding to negatively charged soil surfaces.[1]

-

Mobility: The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound is estimated to be in the range of 500-1000, which indicates moderate mobility in soil.[1] This suggests that while this compound is not expected to readily leach into groundwater, it remains bioavailable for microbial degradation.[1]

Caption: Logical relationship of this compound's asymmetrical structure to its properties.

Applications

The primary application of this compound is in agriculture for weed control.

-

Crop Protection: It is used to manage weed populations in major crops such as corn and soybeans.[1]

-

Non-Crop Vegetation Management: this compound is also utilized in industrial areas, along roadsides, and on railways for general vegetation control.[1]

-

Research Tool: In a laboratory setting, it serves as a tool for studying plant physiology, photosynthetic mechanisms, and the development of herbicide resistance.[1]

References

- 1. Buy this compound | 3004-71-5 [smolecule.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)- | C7H12ClN5 | CID 18153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 3004-71-5 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound, CasNo.3004-71-5 BOC Sciences United States [bocscichem.lookchem.com]

- 6. s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)- [webbook.nist.gov]

- 7. This compound | 3004-71-5 [amp.chemicalbook.com]

- 8. RTECS NUMBER-XY5775000-Chemical Toxicity Database [drugfuture.com]

Norazine in the Soil Environment: A Technical Overview of Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norazine, a chlorinated s-triazine herbicide, is utilized in agriculture for the control of various weeds. Its chemical structure, 6-chloro-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine (CAS 3004-71-5), places it in the same family as more extensively studied herbicides like atrazine (B1667683) and simazine. Understanding the environmental fate of this compound, particularly its degradation pathways in soil, is crucial for assessing its persistence, potential for groundwater contamination, and overall ecological impact. This technical guide synthesizes the available information on this compound degradation in soil, drawing upon data for structurally similar s-triazine herbicides where specific data for this compound is limited.

Core Degradation Pathways of this compound in Soil

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The primary transformation pathways include microbial degradation and chemical hydrolysis, which ultimately lead to the cleavage of the triazine ring.

Microbial Degradation: Soil microorganisms play a pivotal role in the breakdown of this compound. The degradation is initiated by a series of enzymatic reactions. The key steps, inferred from studies on analogous triazines, are:

-

Dealkylation: The initial step often involves the removal of the N-methyl and N-isopropyl groups from the amino substituents on the triazine ring. This process is catalyzed by microbial enzymes.

-

Dechlorination-Hydroxylation: Following or preceding dealkylation, the chlorine atom at the C2 position of the triazine ring is hydrolytically removed and replaced with a hydroxyl group. This is a critical detoxification step, as the resulting hydroxylated metabolite is generally less phytotoxic.

-

Ring Cleavage: The central triazine ring is subsequently cleaved, a process also mediated by microbial enzymes. This leads to the formation of smaller, more readily biodegradable compounds.

-

Mineralization: The ultimate degradation products are carbon dioxide, ammonia, and water.

Abiotic Degradation: Chemical processes, primarily hydrolysis, also contribute to this compound degradation, especially in certain soil conditions.

-

Hydrolysis: The chlorine substituent on the triazine ring is susceptible to nucleophilic attack by water molecules, leading to its replacement with a hydroxyl group. This reaction is significantly influenced by soil pH, with faster degradation observed in acidic soils (pH < 6.0) due to the increased protonation of the triazine ring[1].

The interplay of these biotic and abiotic pathways determines the overall rate and extent of this compound degradation in the soil environment.

Quantitative Data on this compound Degradation

Quantitative data specifically for this compound degradation is sparse in publicly available literature. However, some information on its persistence, expressed as soil half-life (DT50), is available and is summarized in the table below. For context, data for the closely related herbicide atrazine is also provided.

| Herbicide | Soil Half-Life (DT50) | Conditions | Reference |

| This compound | 30-45 days | Asymmetrical design enhancing microbial breakdown | [1] |

| 42-110 days | Acidic soils (pH < 6.0) with accelerated chemical hydrolysis | [1] | |

| 76-331 days | Neutral to alkaline soils | [1] | |

| Atrazine | 38 days | Anaerobic soil | [2] |

| 86 days | Aqueous phase above anaerobic soil | [2] |

Experimental Protocols for Studying this compound Degradation in Soil

1. Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a field with no recent history of triazine herbicide application.

-

Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

2. Incubation Study:

-

Weigh a known amount of the prepared soil (e.g., 50 g) into individual incubation vessels (e.g., glass jars).

-

Fortify the soil samples with a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol) to achieve the desired concentration. The solvent is allowed to evaporate before the addition of water.

-

Adjust the soil moisture to a specific level, typically 60-80% of the water-holding capacity.

-

Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Include sterile control samples (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.

-

Sacrifice replicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

3. Extraction of this compound and its Metabolites:

-

Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile, or a mixture thereof).

-

Employ a suitable extraction technique such as sonication, shaking, or accelerated solvent extraction (ASE).

-

Centrifuge and filter the extracts to remove soil particles.

-

The extract may be concentrated and subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering co-extractives.

4. Analytical Determination:

-

Analyze the cleaned-up extracts for the concentration of this compound and its metabolites using high-performance liquid chromatography (HPLC) with a UV or mass spectrometric (MS) detector, or gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify the parent compound and its transformation products by comparing their retention times and mass spectra with those of analytical standards.

5. Data Analysis:

-

Plot the concentration of this compound against time to determine its dissipation kinetics.

-

Calculate the degradation half-life (DT50) by fitting the data to a suitable kinetic model (e.g., first-order kinetics).

-

Identify and quantify the major degradation products to elucidate the degradation pathway.

Visualizations

Conclusion

The degradation of this compound in soil is a complex process influenced by both microbial activity and soil physicochemical properties, particularly pH. While specific data on this compound are limited, the degradation pathways are expected to be analogous to other well-studied s-triazine herbicides, proceeding through dealkylation, dechlorination-hydroxylation, and eventual ring cleavage and mineralization. The persistence of this compound, as indicated by its soil half-life, is variable and dependent on environmental conditions. Further research is warranted to fully elucidate the specific metabolites and degradation kinetics of this compound in diverse soil types to better predict its environmental behavior and ensure its safe and sustainable use in agriculture.

References

An In-depth Technical Guide on the Toxicological Profile of Norazine and Structurally Related Triazine Herbicides

Disclaimer: This document provides a comprehensive overview of the toxicological profile of the triazine class of herbicides, with a primary focus on atrazine (B1667683), simazine (B1681756), and propazine (B92685). This approach has been necessitated by the limited availability of publicly accessible toxicological data specifically for Norazine. While this compound shares a core chemical structure with these compounds, it is crucial to note that toxicological properties can vary between individual substances. The data presented herein should be considered representative of the triazine class, and further research is required to establish a definitive toxicological profile for this compound itself.

Executive Summary

This technical guide offers a detailed examination of the toxicological properties of triazine herbicides, a class of chemical compounds widely used in agriculture. Due to the scarcity of specific data for this compound, this report leverages extensive research on structurally similar and well-studied triazines, including atrazine, simazine, and propazine, to provide a foundational understanding of potential hazards. The guide covers key toxicological endpoints, including acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and the mechanism of action. All quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided for key study types. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to aid in comprehension. This document is intended for researchers, scientists, and drug development professionals who require a technical understanding of the toxicology of this class of compounds.

Chemical Identity

This compound, along with atrazine and simazine, belongs to the triazine class of herbicides. Their chemical structures share a common 1,3,5-triazine (B166579) ring.

-

This compound: 6-chloro-N-methyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

-

Atrazine: 6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine[1][2][3][4]

-

Simazine: 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine

The structural similarities among these compounds are the basis for using data from atrazine and simazine to infer the potential toxicological profile of this compound.

Toxicological Profile

The toxicological profile of triazine herbicides has been extensively studied, particularly for atrazine. The primary route of human exposure is oral, through contaminated food and water. Dermal and inhalation exposures are also possible, especially in occupational settings.

Triazine herbicides generally exhibit low acute toxicity. The following table summarizes the acute toxicity data for atrazine, simazine, and propazine in various animal models.

| Chemical | Test Species | Route | LD50/LC50 | Reference |

| Atrazine | Rat | Oral | 672 - 3090 mg/kg | [5][6] |

| Rabbit | Dermal | >7500 mg/kg | [6] | |

| Rat | Inhalation (4h) | >5.2 mg/L | [6] | |

| Simazine | Rat | Oral | >5000 mg/kg | [7] |

| Rabbit | Dermal | >10,000 mg/kg | [7] | |

| Rat | Inhalation (4h) | >2 mg/L | [7] | |

| Propazine | Rat | Oral | 3840 - >7000 mg/kg | [8][9][10] |

| Rabbit | Dermal | >2000 mg/kg | [8] | |

| Rabbit | Inhalation (4h) | >2.04 mg/L | [10] |

Long-term exposure to triazine herbicides has been studied in various animal models. The primary effects observed are related to the endocrine system. The No-Observed-Adverse-Effect-Levels (NOAELs) from chronic toxicity studies are presented below.

| Chemical | Test Species | Duration | NOAEL | Key Effects at LOAEL | Reference |

| Atrazine | Rat | 2 years | 3.5 mg/kg/day | Decreased body weight gain | [11] |

| Propazine | Rat | 2 years | 100 ppm (approx. 5 mg/kg/day) | Systemic toxicity | [12] |

| Simazine | Rat | 2 years | 100 ppm (approx. 5 mg/kg/day) | Mammary tumors (in specific strains) |

The genotoxicity of atrazine has been evaluated in a number of in vitro and in vivo assays. The results are generally mixed, with some studies indicating a potential for genotoxicity, particularly at high concentrations or in the presence of metabolic activation. However, the weight of evidence from a large number of studies suggests that atrazine is not mutagenic[6]. Commercial formulations of atrazine, which contain other ingredients, may present a greater genotoxic risk[13]. Some studies have shown that atrazine can induce DNA damage in fish[14][15].

The carcinogenicity of atrazine has been a subject of extensive research and regulatory review. In some studies, atrazine has been shown to increase the incidence of mammary tumors in female Sprague-Dawley rats[16][17]. However, this effect is considered to be strain-specific and related to the unique hormonal profile of this rat strain, and its relevance to humans is debated[17]. The International Agency for Research on Cancer (IARC) has classified atrazine as "possibly carcinogenic to humans" (Group 2B), while the U.S. Environmental Protection Agency (EPA) has concluded that atrazine is "not likely to be carcinogenic to humans" at doses below the level that causes endocrine disruption[18]. A recent re-evaluation by a WHO working group suggested that atrazine is "probably carcinogenic to humans"[19].

The primary concern regarding the toxicity of triazine herbicides is their potential to act as endocrine disruptors, affecting the reproductive and developmental systems[20]. Atrazine has been shown to interfere with the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in hormone levels and reproductive function in animals[21][22][23][24].

| Chemical | Test Species | NOAEL | Key Effects at LOAEL | Reference |

| Atrazine | Pig (female) | <1 mg/kg/day (LOAEL) | Delayed onset of estrus | [11] |

| Rat (female) | 1.8 mg/kg/day | Suppression of the luteinizing hormone (LH) surge | [25] | |

| Rabbit (maternal) | 1 mg/kg/day | Decreased body weight gain | [11] | |

| Rabbit (developmental) | 5 mg/kg/day | Skeletal variations | [26] |

The primary mechanism of herbicidal action for triazines is the inhibition of photosynthesis in plants. In animals, the main toxicological concern is the disruption of the neuroendocrine system[21]. Atrazine has been shown to affect the hypothalamus, leading to a cascade of effects on the pituitary and gonads. This can result in altered levels of hormones such as luteinizing hormone (LH), prolactin, and testosterone[21][24][27]. The disruption of these hormonal pathways is thought to be the underlying cause of the observed reproductive and developmental effects, as well as the strain-specific mammary tumors in rats.

Caption: A simplified diagram illustrating the proposed mechanism of atrazine's endocrine-disrupting effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific ADME data is available for this compound. For related triazines like atrazine, absorption can occur through oral, dermal, and inhalation routes. Following absorption, atrazine is distributed to various tissues. Metabolism occurs primarily in the liver, involving N-dealkylation and conjugation with glutathione. The metabolites are then excreted mainly in the urine.

Experimental Protocols

The toxicological data for triazine herbicides are generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of key experimental protocols.

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dosing: A stepwise procedure is used, with a single sex (usually females) per step. The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

Caption: A workflow diagram for a typical acute oral toxicity study following the OECD 423 guideline.

This study provides information on the toxic effects of a substance following repeated oral administration over a 90-day period.

-

Test Animals: Typically, rats of both sexes are used.

-

Dosing: The test substance is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Pathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are examined microscopically.

-

Endpoints: The NOAEL is determined based on the absence of adverse effects.

This study is designed to assess the carcinogenic potential of a substance after long-term exposure.

-

Test Animals: Typically, rats and mice of both sexes are used.

-

Dosing: The substance is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Animals are observed for clinical signs and the development of tumors. Body weight and food consumption are monitored.

-

Pathology: A complete histopathological examination of all organs and tissues is conducted.

-

Endpoint: The incidence and type of tumors in the treated groups are compared to the control group.

This screening test provides preliminary information on the potential effects of a substance on reproduction and development.

-

Test Animals: Rats of both sexes are used.

-

Dosing: The substance is administered to males for a pre-mating period and to females during pre-mating, gestation, and lactation.

-

Endpoints: Effects on male and female fertility, pregnancy outcomes (e.g., number of live births), and offspring viability and growth are assessed.

Conclusion and Data Gaps

A significant data gap exists for the specific toxicological profile of this compound. While the information on related triazine herbicides provides a valuable starting point for risk assessment, dedicated studies on this compound are necessary to determine its specific toxicological properties and to conduct a comprehensive and accurate risk assessment for this compound. Future research should focus on conducting a full suite of toxicological studies on this compound following established international guidelines.

References

- 1. Atrazine [webbook.nist.gov]

- 2. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atrazine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. EXTOXNET PIP - ATRAZINE [extoxnet.orst.edu]

- 7. EXTOXNET PIP - SIMAZINE [extoxnet.orst.edu]

- 8. EXTOXNET PIP - PROPAZINE [extoxnet.orst.edu]

- 9. agilent.com [agilent.com]

- 10. echemi.com [echemi.com]

- 11. REGULATIONS AND ADVISORIES - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Frontiers | Atrazine: cytotoxicity, oxidative stress, apoptosis, testicular effects and chemopreventive Interventions [frontiersin.org]

- 14. In vivo genotoxicity evaluation of atrazine and atrazine-based herbicide on fish Carassius auratus using the micronucleus test and the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. daneshyari.com [daneshyari.com]

- 16. Long-term carcinogenicity bioassay of the herbicide atrazine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atrazine and Breast Cancer: A Framework Assessment of the Toxicological and Epidemiological Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. biologicaldiversity.org [biologicaldiversity.org]

- 20. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Mechanisms of Neurotoxicity Associated with Exposure to the Herbicide Atrazine [mdpi.com]

- 22. Endocrine toxicity of atrazine and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of atrazine endocrine disruption - Jennifer Freeman [grantome.com]

- 24. usrtk.org [usrtk.org]

- 25. fao.org [fao.org]

- 26. cdpr.ca.gov [cdpr.ca.gov]

- 27. Frontiers | Immune and Nervous Systems Interaction in Endocrine Disruptors Toxicity: The Case of Atrazine [frontiersin.org]

The Ecotoxicological Profile of Norazine: A Technical Guide for Researchers

Disclaimer: Publicly available ecotoxicological data for the triazine herbicide Norazine (CAS No. 3004-71-5) is limited. This guide summarizes the known characteristics of this compound and utilizes data from the structurally similar and extensively studied herbicide, atrazine (B1667683), as a proxy to infer potential effects on non-target organisms. This information is intended for research and drug development professionals and should be interpreted with caution. All data presented for atrazine is for illustrative purposes and does not represent confirmed effects of this compound.

Introduction to this compound

This compound is a triazine herbicide with the chemical formula C₇H₁₂ClN₅.[1] Like other triazine herbicides, its primary mode of action in target plant species is the inhibition of photosynthesis.[1] It competitively binds to the Q

Chemical and Physical Properties of this compound:

| Property | Value |

| CAS Number | 3004-71-5 |

| Molecular Formula | C₇H₁₂ClN₅ |

| Molecular Weight | 201.66 g/mol |

| Water Solubility | 0.26 g/L (at 21°C)[2] |

| Melting Point | 158°C |

Potential Effects on Non-Target Aquatic Organisms

Due to the absence of specific data for this compound, this section presents data for atrazine to illustrate the potential ecotoxicological effects on aquatic life.

Aquatic Invertebrates

Daphnia magna is a standard model organism for aquatic invertebrate toxicity testing. Triazine herbicides can affect their survival, reproduction, and mobility.

Table 2.1: Acute Toxicity of Atrazine to Daphnia magna

| Endpoint | Duration | Value (mg/L) | Reference |

| EC₅₀ (Immobilization) | 48 hours | 22.4 - 26.7 | [3] |

| LC₅₀ | 24 hours | 40 | [4] |

| LC₅₀ | 48 hours | 7 | [4] |

Fish

The toxicity of triazine herbicides to fish can vary significantly depending on the species, life stage, and exposure duration. Effects can range from mortality at high concentrations to sublethal impacts on growth, development, and reproduction.

Table 2.2: Acute Toxicity of Atrazine to Various Fish Species

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Rainbow trout (Oncorhynchus mykiss) | LC₅₀ | 96 hours | 4.9 - 15.0 | [5] |

| Bluegill (Lepomis macrochirus) | LC₅₀ | 96 hours | 4.9 - 15.0 | [5] |

| Silver catfish (Rhamdia quelen) | LC₅₀ | 96 hours | 10.2 | [6] |

| Common carp (B13450389) (Cyprinus carpio) | LC₅₀ | 96 hours | 18.8 | [7] |

| African Catfish (Clarias gariepinus) | LC₅₀ | 96 hours | 3.165 | [8] |

Algae

As photosynthesis inhibitors, triazine herbicides are expected to be toxic to algae, which are primary producers in aquatic ecosystems. Effects are typically measured as inhibition of growth.

Table 2.3: Effects of Atrazine on Algal Growth

| Species | Endpoint | Duration | Value (µg/L) | Reference |

| Scenedesmus sp. | IC₅₀ | 96 hours | 6309 | [9] |

| Chlorella kessleri | Growth Inhibition | - | Sublethal concentrations | [10] |

| Various freshwater algae | Growth Inhibition | 14 days | 100 - 1000 (significant inhibition) | [11] |

| Chlorella vulgaris | Growth Inhibition | 4 days | 1000 - 10000 (over 60% inhibition) | [12] |

Potential Effects on Non-Target Terrestrial Organisms

This section outlines the potential impacts on terrestrial invertebrates and mammals, again using atrazine data as a surrogate for this compound.

Terrestrial Invertebrates

Earthworms are key bioindicators for soil health. Herbicides can affect their survival, growth, and reproduction.

Table 3.1: Toxicity of Atrazine to Earthworms (Eisenia fetida, Aporrectodea caliginosa)

| Test Type | Endpoint | Duration | Value | Reference |

| Filter Paper Contact | LC₅₀ | 48 hours | 4.93 µg a.i./cm² | [13] |

| Filter Paper Contact | LC₅₀ | 72 hours | 0.026 µg/mL | [14] |

| Soil Mixing (Clay Soil) | LC₅₀ | 10 days | 3.118 µg/g soil | [14] |

Mammals

Mammalian toxicity data is crucial for human health risk assessment. The data for atrazine indicates low acute toxicity via oral and dermal routes.

Table 3.2: Acute Toxicity of Atrazine in Mammals

| Species | Route | Endpoint | Value (mg/kg) | Reference |

| Rat | Oral | LD₅₀ | 672 - 3090 | [15][16] |

| Mouse | Oral | LD₅₀ | 1750 | [16] |

| Rabbit | Oral | LD₅₀ | 750 | [16] |

| Rabbit | Dermal | LD₅₀ | >5,050 | [17] |

Potential Effects on Soil Microorganisms

Herbicides can alter the structure and function of soil microbial communities, which are vital for nutrient cycling. Studies on atrazine show varied effects, from inhibition of certain groups to utilization of the herbicide as a carbon or nitrogen source by others. Atrazine application has been shown to significantly decrease soil microbial diversity and enzyme activity while increasing microbial biomass and respiration.[18] Some studies indicate that long-term application of atrazine may have little effect on the overall numbers of soil bacteria and fungi.[19] However, it can negatively impact the diversity of microbial carbon source utilization.[20]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of ecotoxicological studies. Below are generalized protocols for key experiments, based on standard methodologies for herbicides like atrazine.

Aquatic Toxicity Testing: Daphnia magna Acute Immobilization Test (OECD 202)

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Substance: this compound, dissolved in a suitable solvent if necessary, and then in dilution water.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Test vessels: Glass beakers.

-

Volume: At least 2 mL per daphnid.

-

Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.

-

-

Procedure:

-

Introduce neonates into the test vessels containing the respective concentrations of the test substance.

-

Do not feed the animals during the test.

-

Observe for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel) at 24 and 48 hours.

-

-

Data Analysis: Calculate the EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) for the 24-hour and 48-hour exposure periods using probit analysis or other suitable statistical methods.

Terrestrial Toxicity Testing: Earthworm Acute Toxicity Test (OECD 207)

-

Test Organism: Adult earthworms (Eisenia fetida) with a clitellum.

-

Test Method 1: Filter Paper Contact Test:

-

Line the inside of test vessels with filter paper.

-

Apply a solution of this compound in a volatile solvent to the filter paper. Allow the solvent to evaporate.

-

Introduce one worm per vessel.

-

Seal the vessels and incubate in the dark at 20 ± 2°C.

-

Assess mortality at 24 and 48 hours.

-

Determine the LC₅₀.

-

-

Test Method 2: Artificial Soil Test:

-

Prepare an artificial soil mix (e.g., sand, kaolin (B608303) clay, sphagnum peat).

-

Thoroughly mix this compound into the soil at various concentrations.

-

Introduce a defined number of worms (e.g., 10) into each test container with the treated soil.

-

Incubate at 20 ± 2°C with controlled lighting.

-

Assess mortality at 7 and 14 days.

-

Determine the LC₅₀.

-

Soil Microbial Toxicity Testing: Nitrogen Transformation Test (OECD 216)

-

Soil: Use a natural agricultural soil or a defined artificial soil.

-

Test Substance: Apply this compound to the soil at one or more concentrations, typically based on the expected environmental concentration.

-

Procedure:

-

Amend the soil with a nitrogen source, such as lucerne meal.

-

Incubate the treated and control soil samples under controlled aerobic conditions (temperature and moisture).

-

Sample the soil at regular intervals (e.g., 0, 7, 14, and 28 days).

-

Extract and analyze the concentrations of ammonium (B1175870) and nitrate (B79036) in the soil samples.

-

-

Data Analysis: Compare the rate of nitrification (conversion of ammonium to nitrate) in the treated soils to the control. A difference of more than 25% after 28 days is generally considered a significant effect.

Visualizations

Signaling Pathway of Photosynthesis Inhibition by Triazine Herbicides

Caption: Mechanism of photosynthesis inhibition by this compound.

General Experimental Workflow for Ecotoxicity Assessment

Caption: General workflow for assessing herbicide ecotoxicity.

References

- 1. Buy this compound | 3004-71-5 [smolecule.com]

- 2. This compound | 3004-71-5 [amp.chemicalbook.com]

- 3. Toxicity of atrazine and molinate to the cladoceran Daphnia carinata and the effect of river water and bottom sediment on their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low-toxic herbicides Roundup and Atrazine disturb free radical processes in Daphnia in environmentally relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. redalyc.org [redalyc.org]

- 7. agro.icm.edu.pl [agro.icm.edu.pl]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. journals.futa.edu.ng [journals.futa.edu.ng]

- 10. Effect of atrazine herbicide on growth, photosynthesis, protein synthesis, and fatty acid composition in the unicellular green alga Chlorella kessleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. journals.pan.pl [journals.pan.pl]

- 13. Individual and combined toxic effects of herbicide atrazine and three insecticides on the earthworm, Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. growingscience.com [growingscience.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Atrazine - Wikipedia [en.wikipedia.org]

- 17. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 18. Impact of atrazine on soil microbial properties: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Long-Term Atrazine Application on Soil Microbial Activity | Weed Science | Cambridge Core [cambridge.org]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Norazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Norazine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust framework for the experimental determination of this compound's solubility in organic solvents. This includes detailed methodologies and a visual representation of the experimental workflow.

Introduction to this compound

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Dimethyl Sulfoxide (DMSO) |

Data to be determined experimentally.

Predicted Solubility Profile

Based on the structure of this compound, which contains both a polar triazine ring with amino groups and nonpolar alkyl substituents, it is anticipated to exhibit a range of solubilities in organic solvents. Qualitative information for a related s-triazine compound, chlorazine, indicates it is freely soluble in hydrocarbons, chlorinated hydrocarbons, lower molecular weight alcohols, and ketones. This suggests that this compound is likely to be soluble in common organic solvents like ethanol, acetone, and chloroform. However, experimental verification is essential.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1. Objective

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

4.2. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, DMSO) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.3. Procedure

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Accurately pipette a known volume of the temperature-equilibrated solvent into each vial containing the excess this compound.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. For finer suspensions, centrifugation at the experimental temperature can be used to facilitate phase separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

4.4. Analytical Method Development (HPLC-UV Example)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common starting point for reversed-phase HPLC of triazine herbicides.

-

Column: A C18 column is typically suitable.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound in the mobile phase.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent and inject them into the HPLC system to generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a detailed and robust experimental protocol based on the well-established shake-flask method. By following this methodology, researchers and drug development professionals can generate reliable solubility data, which is essential for the continued development and understanding of this compound. The provided workflow diagram offers a clear visual guide to this experimental process.

References

The Fate of Norazine in Water: An In-depth Technical Guide to its Photodegradation

For Immediate Release

This whitepaper provides a comprehensive technical overview of the photodegradation of Norazine (assumed to be Norfloxacin (B1679917), a fluoroquinolone antibiotic) in aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed examination of the photochemical processes, kinetics, and byproducts of Norfloxacin's degradation under light exposure.

Executive Summary

Norfloxacin, a widely used synthetic antibacterial agent, is susceptible to photodegradation in aqueous environments. This process involves the transformation of the parent molecule into various byproducts through complex photochemical reactions. Understanding the kinetics and pathways of this degradation is crucial for assessing its environmental fate and potential ecotoxicity. This guide summarizes key quantitative data, outlines detailed experimental protocols for studying its photodegradation, and provides visual representations of the degradation pathways and experimental workflows.

Quantitative Data on Norfloxacin Photodegradation

The photodegradation of Norfloxacin in aqueous solutions is influenced by several factors, including pH, light source, and the presence of photocatalysts. The following tables summarize key quantitative data from various studies.

Photodegradation Kinetics

The photodegradation of Norfloxacin generally follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by the experimental conditions.

| Light Source | Catalyst/Conditions | pH | Rate Constant (k) | Half-life (t½) | Reference |

| UV Lamp | Mn:ZnS QDs | 10 | - | 60 min for maximum efficiency | [1] |

| Simulated Sunlight | BiOCl | - | 0.010 min⁻¹ | - | [2] |

| UV Lamp (254 nm) | Microwave-assisted | 6.72 | Followed second-order kinetics | ~72% degradation in 5 min | [3] |

| UV Lamp | None (direct photolysis) | 6-10 | More effective degradation | - | [4] |

Table 1: Summary of Norfloxacin Photodegradation Kinetics.

Quantum Yield

The fluorescence quantum yield of Norfloxacin has been reported, which is a measure of the efficiency of photon emission through fluorescence.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Norfloxacin | 310-390 | 350-650 | 0.03 - 0.3 | [5] |

Table 2: Fluorescence Quantum Yield of Norfloxacin.

Major Photodegradation Products

Several degradation products of Norfloxacin have been identified using techniques like HPLC-MS/MS. The formation of these products provides insights into the degradation pathways.

| Product ID | Proposed Structure/Modification | m/z |

| P1 | Defluorination and hydroxylation | 336 |

| P2 | Decarboxylation | 276 |

| P3 | Cleavage of the piperazine (B1678402) ring | 263 |

| P4 | De-ethylation | 292 |

| P5 | Oxidation of the piperazine ring | 334 |

Table 3: Major Photodegradation Products of Norfloxacin Identified in Aqueous Solutions. [4][6]

Experimental Protocols

This section details the methodologies for conducting experiments on the photodegradation of Norfloxacin in an aqueous solution.

Preparation of Norfloxacin Stock and Working Solutions

-

Stock Solution (100 ppm): Accurately weigh 10 mg of Norfloxacin standard and dissolve it in 100 mL of ultrapure water. Due to its low solubility at neutral pH, a small amount of 0.1 M HCl or 0.1 M NaOH can be added to aid dissolution, followed by pH adjustment.[7]

-

Working Solutions: Prepare working solutions of desired concentrations (e.g., 5, 10, 15, 20, and 25 mg/L) by diluting the stock solution with ultrapure water.[1]

Photodegradation Experiment Setup

-

Reactor: Use a batch photoreactor, which can be a simple beaker or a more sophisticated quartz reactor.[1][2]

-

Light Source: Employ a suitable light source, such as a UV lamp (e.g., 254 nm) or a solar simulator, positioned at a fixed distance from the sample solution (e.g., 10 cm).[1]

-

Sample Preparation: Place a defined volume (e.g., 25 mL) of the Norfloxacin working solution into the reactor.[1]

-

pH Adjustment: Adjust the pH of the solution to the desired value (e.g., using HCl or NaOH) as pH can significantly affect the degradation rate.[1]

-

Adsorption-Desorption Equilibrium: If a photocatalyst is used, stir the solution in the dark for a period (e.g., 30 minutes) to achieve adsorption-desorption equilibrium before irradiation.[1]

-

Irradiation: Initiate the photodegradation by turning on the light source. Collect aliquots of the sample at specific time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes).

-

Sample Analysis: Analyze the collected samples for the remaining concentration of Norfloxacin and the formation of degradation products using a suitable analytical method.

Analytical Methodology: HPLC-MS/MS

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for the sensitive and selective determination of Norfloxacin and its degradation products.[8][9]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Norfloxacin and its derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis of the parent compound and its known degradation products. Full scan mode can be used for the identification of unknown byproducts.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the photodegradation of Norfloxacin.

Caption: Proposed photodegradation pathway of Norfloxacin.

Caption: General experimental workflow for Norfloxacin photodegradation studies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photocatalytic degradation of norfloxacin on different TiO2−X polymorphs under visible light in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Development of Norazine as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norazine, a member of the triazine class of herbicides, has played a role in the broader story of chemical weed management. As an inhibitor of photosynthesis at Photosystem II, it represents a significant area of herbicide research and development. This technical guide delves into the history, chemical properties, mechanism of action, and the experimental methodologies used to evaluate this compound and similar triazine herbicides. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and extensively studied herbicide, atrazine (B1667683), to provide a comprehensive overview.

Introduction and Historical Context

Chemical and Physical Properties

This compound is a chlorinated s-triazine herbicide. Its chemical structure and properties are fundamental to its herbicidal activity and environmental fate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-chloro-N2-isopropyl-N4-methyl-1,3,5-triazine-2,4-diamine | [5] |

| CAS Number | 3004-71-5 | [6] |

| Molecular Formula | C₇H₁₂ClN₅ | [6] |

| Molecular Weight | 201.66 g/mol | [6] |

| Water Solubility | 0.26 g/L (at 21 °C) | [6] |

| Predicted pKa | 2.27 | [6] |

Mechanism of Action

This compound, like other triazine herbicides, functions by inhibiting photosynthesis.[6] This process is critical for plant growth and survival.

Inhibition of Photosystem II

The primary target of this compound is the D1 protein within the Photosystem II (PSII) complex in the thylakoid membranes of chloroplasts.[6] this compound binds to the Q_B binding site on the D1 protein, thereby blocking the electron transport from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[6] This interruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation.

Oxidative Stress

The blockage of electron flow in PSII results in the accumulation of highly reactive oxygen species (ROS).[6] These ROS, such as singlet oxygen and superoxide (B77818) radicals, cause significant cellular damage through lipid peroxidation, protein degradation, and nucleic acid damage, ultimately leading to chlorosis, necrosis, and plant death.[6]

Caption: Mechanism of action of this compound in inhibiting photosynthesis.

Synthesis of this compound

The synthesis of this compound, typical for triazine herbicides, involves the reaction of cyanuric chloride with appropriate amines. A general synthetic route is outlined below.

Caption: A generalized synthetic pathway for this compound.

A common method involves the reaction of chlorinated urea (B33335) or thiourea (B124793) derivatives with alkylating agents.[6] The reaction is typically conducted in an organic solvent under reflux conditions, followed by purification using techniques like recrystallization or chromatography.[6]

Herbicidal Efficacy and Crop Tolerance

While specific efficacy data for this compound is scarce, information from the closely related atrazine provides valuable insights into its expected performance. Triazine herbicides are known for their effectiveness against a broad spectrum of broadleaf weeds and some grasses.[6][7]

Table 2: Representative Weed Spectrum Controlled by Triazine Herbicides (based on Atrazine data)

| Weed Species | Common Name | Control Level |

| Amaranthus retroflexus | Redroot Pigweed | Good to Excellent |

| Chenopodium album | Common Lambsquarters | Good to Excellent |

| Setaria viridis | Green Foxtail | Fair to Good |

| Abutilon theophrasti | Velvetleaf | Good |

| Solanum nigrum | Black Nightshade | Good |

Control levels are estimates based on typical triazine herbicide performance and can vary with application rate, environmental conditions, and weed growth stage.

Application Rates: Application rates for triazine herbicides like atrazine typically range from 0.5 to 2.0 kg active ingredient per hectare, depending on the crop, soil type, and target weed species.

Crop Tolerance: this compound is reported to be used in corn and soybeans.[6] The tolerance of these crops to triazine herbicides is often due to their ability to rapidly metabolize the herbicide into non-toxic compounds.

Experimental Protocols

The evaluation of a herbicide's efficacy, selectivity, and environmental impact relies on standardized experimental protocols.

Herbicide Efficacy Bioassay

Objective: To determine the herbicidal activity of this compound on target weed species.

Methodology:

-

Plant Culture: Target weed species (e.g., Amaranthus retroflexus, Chenopodium album) are grown in pots containing a standardized soil mix in a greenhouse or growth chamber.

-

Herbicide Application: this compound is applied at a range of concentrations to the plants at a specific growth stage (e.g., 2-4 true leaves). Application is typically done using a laboratory sprayer to ensure uniform coverage.

-

Evaluation: Plant injury is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death). Plant biomass (fresh or dry weight) is also measured at the end of the experiment.

-

Data Analysis: The data is used to calculate the GR₅₀ value (the herbicide concentration required to reduce plant growth by 50%).[8]

Caption: Workflow for a herbicide efficacy bioassay.

Environmental Fate: Soil Dissipation Study

Objective: To determine the persistence and degradation of this compound in soil.

Methodology:

-

Soil Collection: Soil is collected from a relevant agricultural field.

-

Herbicide Application: this compound is applied to the soil samples at a known concentration.

-

Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions.

-

Sampling: Soil samples are collected at various time points (e.g., 0, 7, 14, 30, 60, 90 days).

-

Extraction and Analysis: this compound residues are extracted from the soil samples using an appropriate solvent and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The data is used to calculate the half-life (DT₅₀) of this compound in the soil.

Toxicological Evaluation

Objective: To assess the potential toxicity of this compound to non-target organisms.

Methodology (Example: Acute Oral Toxicity in Avian Species):

-

Test Species: A standard avian species, such as the Bobwhite quail (Colinus virginianus), is used.

-

Dosing: Birds are administered a single oral dose of this compound at various concentrations.

-

Observation: The birds are observed for a set period (e.g., 14 days) for any signs of toxicity, including mortality, behavioral changes, and changes in body weight.

-

Necropsy: At the end of the study, a gross necropsy is performed on all birds.

-

Data Analysis: The data is used to determine the LD₅₀ (the dose that is lethal to 50% of the test population).

Environmental Fate and Toxicology

The environmental behavior and toxicological profile of a herbicide are critical for its risk assessment.

Environmental Fate:

-

Soil: this compound's persistence in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.[6] Degradation can occur through microbial breakdown and chemical hydrolysis.[6][9]

-

Water: Due to its water solubility, this compound has the potential to move into surface and groundwater through runoff and leaching.[6] Photodegradation can also contribute to its breakdown in aquatic environments.[9][10]

Toxicology:

-

Aquatic Organisms: Triazine herbicides can be toxic to aquatic plants and algae due to their mode of action.[7]

-